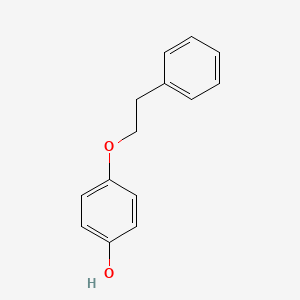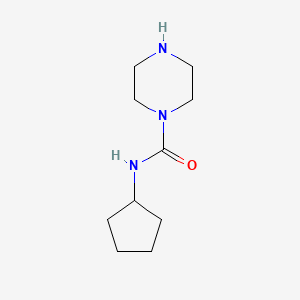
4-Phenethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenethoxyphenol: is an organic compound with the molecular formula C14H14O2 . It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a phenethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing 4-Phenethoxyphenol involves the reaction of phenol with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
- Another method involves the use of a diazonium salt intermediate. Aniline is first diazotized using sodium nitrite and hydrochloric acid, followed by a reaction with phenol in the presence of a copper catalyst to form this compound .
Industrial Production Methods:
- Industrially, this compound can be produced through the refluxing of potassium hydroxide, phenol, and toluene for dehydration to form a salt. The toluene is then removed, and the mixture is heated to 170°C in a fully dissolved state. The material is pumped into a pipeline reactor in the presence of ultrasonic waves, and a mixed solution of p-chlorophenol and phenol is simultaneously pumped into the reactor .
Analyse Des Réactions Chimiques
Types of Reactions:
Electrophilic Aromatic Substitution: 4-Phenethoxyphenol undergoes electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used.
Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Nitration: Nitro derivatives of this compound.
Halogenation: Halogenated derivatives.
Oxidation: Quinones.
Applications De Recherche Scientifique
Chemistry:
- 4-Phenethoxyphenol is used as an intermediate in organic synthesis, particularly in the preparation of other phenolic compounds and ethers .
Biology and Medicine:
- The compound has been studied for its potential antioxidant and antimicrobial properties. It is also investigated for its role in inhibiting certain enzymes and pathways related to oxidative stress and inflammation .
Industry:
Mécanisme D'action
- The mechanism by which 4-Phenethoxyphenol exerts its effects involves its interaction with biological targets such as enzymes and cellular pathways. The hydroxyl group in the phenol moiety can donate hydrogen atoms or electrons, leading to the neutralization of free radicals and reduction of oxidative stress .
Molecular Targets and Pathways:
- The compound targets oxidative stress pathways and can inhibit enzymes involved in the production of reactive oxygen species. This makes it a potential candidate for therapeutic applications in diseases related to oxidative damage .
Comparaison Avec Des Composés Similaires
4-Ethoxyphenol: Similar in structure but with an ethoxy group instead of a phenethoxy group.
4-Methoxyphenol: Contains a methoxy group and is known for its use as an antioxidant in various formulations.
4-Chlorophenol: Contains a chlorine atom and is used as a disinfectant and in the synthesis of other chemicals.
Uniqueness:
- 4-Phenethoxyphenol is unique due to its specific phenethoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in organic synthesis and industrial processes .
Propriétés
IUPAC Name |
4-(2-phenylethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTDZYQAADWGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(Dimethylamino)phenyl]-1-propanol](/img/structure/B7847035.png)













